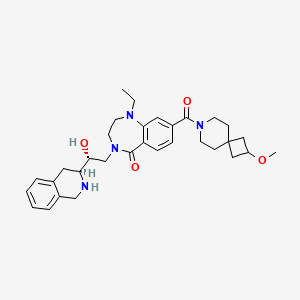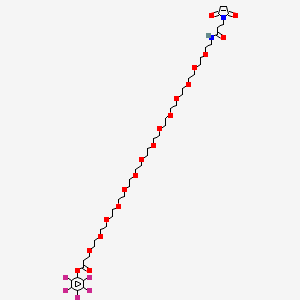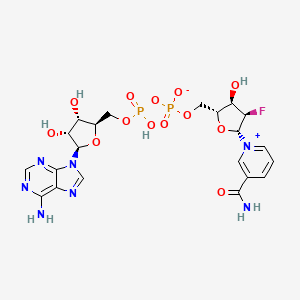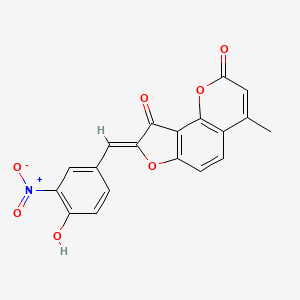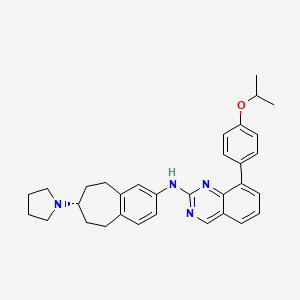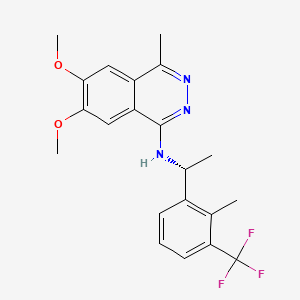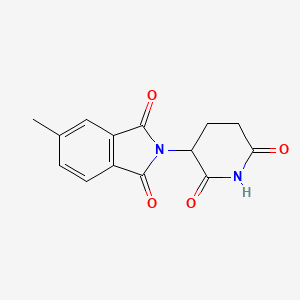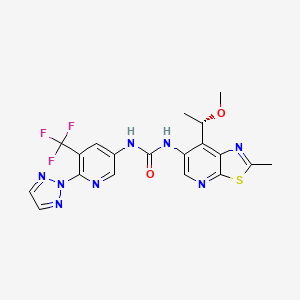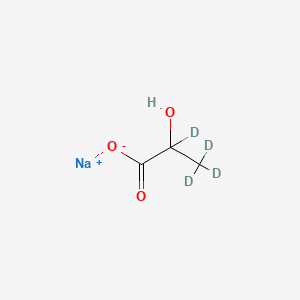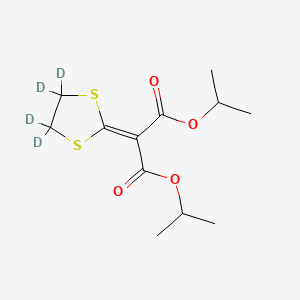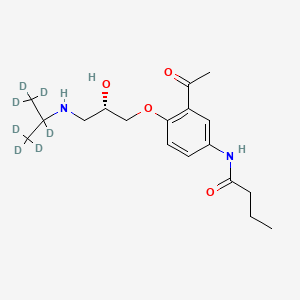
S-Acebutolol-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Acebutolol-d7 is a deuterated form of (S)-Acebutolol, a beta-blocker used primarily in the treatment of hypertension and arrhythmias. The deuterium labeling in (S)-Acebutolol-d7 makes it particularly useful in pharmacokinetic studies as it allows for the tracking of the compound in biological systems without altering its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Acebutolol-d7 typically involves the incorporation of deuterium atoms into the (S)-Acebutolol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of (S)-Acebutolol-d7 follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Ensuring the final product is free from impurities and has the desired isotopic purity.
化学反応の分析
Types of Reactions: (S)-Acebutolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert (S)-Acebutolol-d7 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-Acebutolol-d7 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use (S)-Acebutolol-d7 to investigate metabolic pathways and identify metabolites.
Drug Development: The compound is used in the development of new beta-blockers and other cardiovascular drugs.
Isotope Effects Studies: The presence of deuterium allows for the study of isotope effects on chemical reactions and biological processes.
作用機序
(S)-Acebutolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart rate and dilates blood vessels, leading to lower blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.
類似化合物との比較
(S)-Acebutolol: The non-deuterated form of (S)-Acebutolol-d7.
Propranolol: Another beta-blocker used for similar therapeutic purposes.
Metoprolol: A beta-blocker with similar pharmacological effects.
Uniqueness: (S)-Acebutolol-d7 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and metabolic pathway analysis. This isotopic labeling does not significantly alter the pharmacological properties but allows for more precise tracking and analysis in research settings.
特性
分子式 |
C18H28N2O4 |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
N-[3-acetyl-4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1/i2D3,3D3,12D |
InChIキー |
GOEMGAFJFRBGGG-VTXQWWGHSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O |
正規SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)

